
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CTMP, is a novel compound that has gained attention in recent years due to its potential as a research tool in various scientific fields. CTMP is a synthetic compound that was first synthesized in 2003 by scientists at the University of Sussex, UK. Since its discovery, CTMP has been extensively studied for its unique properties and potential applications in scientific research.
科学的研究の応用
Molecular Structure and Synthesis Techniques
Research in the field of pyrazole derivatives has led to the synthesis and structural characterization of various compounds, providing insights into their potential applications. For instance, studies have been conducted on the synthesis, spectral characterization, and X-ray crystal structure of pyrazole derivatives, demonstrating their complex molecular arrangements and potential for forming supramolecular assemblies due to specific intermolecular interactions (Kumara et al., 2018). These findings are crucial for understanding the chemical and physical properties of such compounds, paving the way for their application in materials science and molecular engineering.
Potential Therapeutic Applications
Several pyrazole derivatives have been studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. For example, novel analogs of pyrazole derivatives have shown promising antibacterial activity against various strains, highlighting their potential as new antibacterial agents (Palkar et al., 2017). Additionally, certain pyrazole compounds have been evaluated for their cytotoxic activity against cancer cell lines, suggesting their potential utility in cancer therapy (Hassan et al., 2014).
Advanced Synthesis Methods
The advancement in synthesis methods for pyrazole derivatives, including microwave-assisted synthesis, has been a significant focus of research. These methods offer more efficient routes for the preparation of pyrazole compounds, reducing reaction times and potentially improving yields. Such advancements are crucial for the large-scale production and further application of these compounds in various fields (Hu et al., 2011).
特性
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-14-7(2-4-12-14)9(16)13-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCVYZAKSKKALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

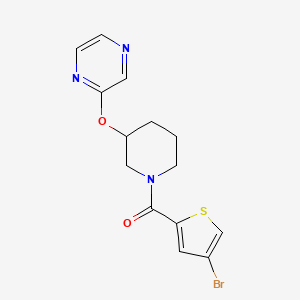
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2774073.png)
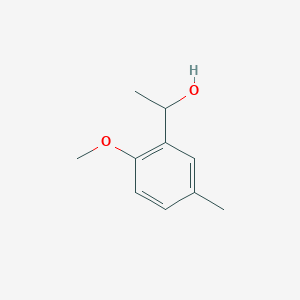

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774081.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2774082.png)
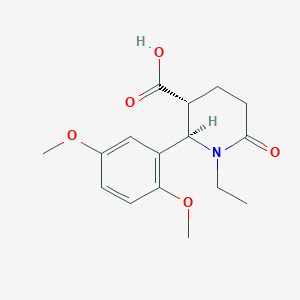

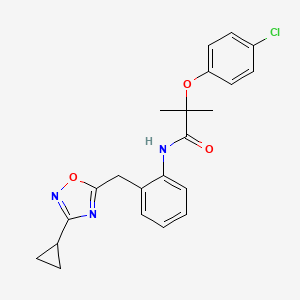
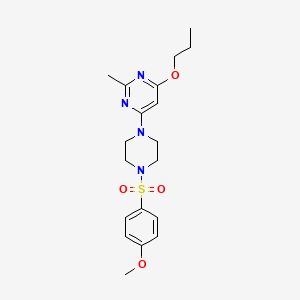
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2774089.png)
![4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2774090.png)
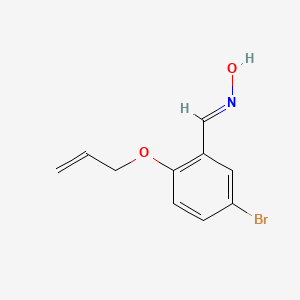
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2774093.png)